Carcinogenic Potency: Earlier Mortality vs. Nitrosohydroxyethylurea at Equimolar Dose in F344 Rats
In a direct head-to-head comparative carcinogenesis study, 1-(2-methoxyethyl)-1-nitrosourea (nitrosomethoxyethylurea) and its hydroxy analog, nitroso-2-hydroxyethylurea, were administered to male and female F344 rats by gavage at equimolar doses [1]. At the equimolar dose of 1.6 mg administered twice weekly, rats receiving nitrosomethoxyethylurea died earlier than those given nitrosohydroxyethylurea, demonstrating greater carcinogenic potency [1]. At a doubled dose of 3.2 mg twice weekly, nitrosomethoxyethylurea produced the same tumor pattern but caused even earlier mortality [1]. The study explicitly concluded that methylation of the hydroxyl group (OH → OCH₃) increased carcinogenic potency while preserving target organ specificity [1].
| Evidence Dimension | Carcinogenic potency (time to death with tumors) |
|---|---|
| Target Compound Data | 1.6 mg twice weekly (equimolar); 3.2 mg twice weekly — earlier death at both dose levels vs. comparator |
| Comparator Or Baseline | Nitroso-2-hydroxyethylurea at 1.4 mg twice weekly (equimolar to 1.6 mg methoxyethyl) — longer survival |
| Quantified Difference | Earlier mortality for methoxyethyl analog at both equimolar (1.6 mg) and 2× equimolar (3.2 mg) dose levels; potency rank: methoxyethyl > hydroxyethyl |
| Conditions | F344 rats (male and female), oral gavage, twice-weekly dosing for 18 weeks (high dose) or 30 weeks (low dose), observation through week 34+ |
Why This Matters
For researchers designing carcinogenesis protocols, the methoxyethyl derivative offers higher potency per unit dose than the hydroxyethyl analog, enabling either reduced dosage requirements for equivalent tumor yield or accelerated experimental timelines.
- [1] Lijinsky W, Kovatch RM. Carcinogenesis by nitrosohydroxyethylurea and nitrosomethoxyethylurea in F344 rats. Jpn J Cancer Res. 1988 Feb;79(2):181-186. doi:10.1111/j.1349-7006.1988.tb01575.x. PMID: 3130352. View Source
